5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C11H6Cl2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This method uses a combination of a substituted thiophene, phosphorus oxychloride (POCl3), and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the thiophene ring .
Another method involves the chloromethylation of thiophene followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(2,3-Dichlorophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2,3-Dichlorophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a building block for the synthesis of compounds with specific properties, such as increased potency or selectivity in biological assays .
Properties
Molecular Formula |
C11H6Cl2OS |
---|---|
Molecular Weight |
257.1 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H |
InChI Key |
MYTHSIGPBJLEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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